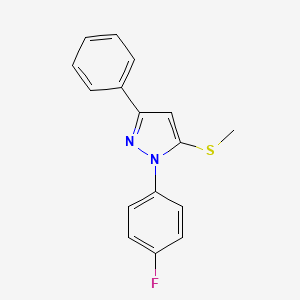
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methylthio group at position 5, and a phenyl group at position 3. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylthio groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be compared with other similar compounds such as:
1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)urea: This compound has a similar fluorophenyl and methylthio substitution pattern but differs in the core structure.
(4-Fluorophenyl)(2-(methylthio)phenyl)methanol: This compound also contains fluorophenyl and methylthio groups but has a different functional group arrangement.
Unique Features: The unique combination of substituents in this compound imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
871110-08-6 |
|---|---|
Molekularformel |
C16H13FN2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-5-methylsulfanyl-3-phenylpyrazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)18-19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
InChI-Schlüssel |
WVKXVQHSTYRTPP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



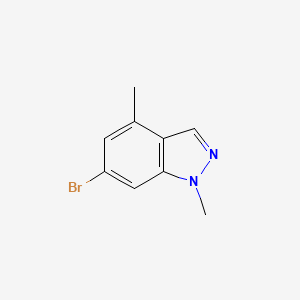
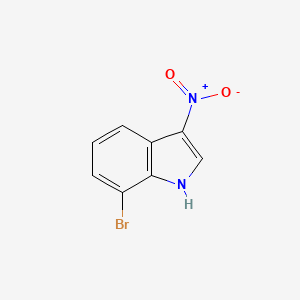
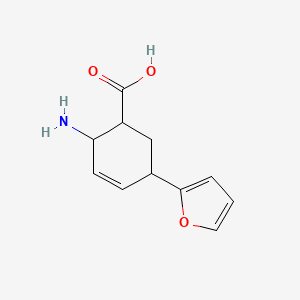

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
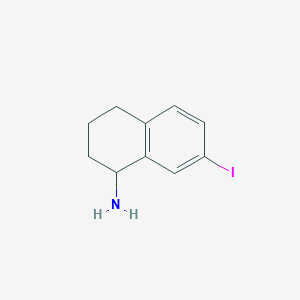

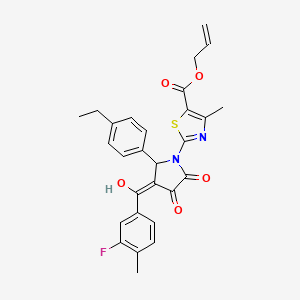
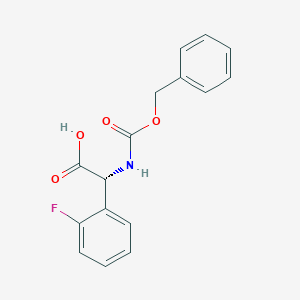
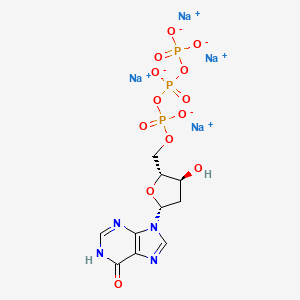
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
